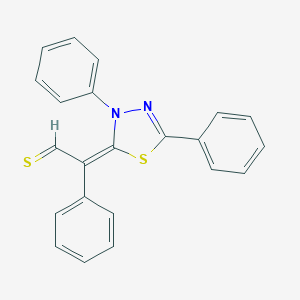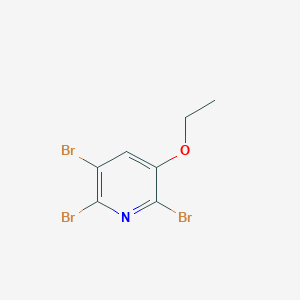
2,3,6-Tribromo-5-ethoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Tribromo-5-ethoxypyridine is a brominated pyridine derivative with the molecular formula C7H6Br3NO and a molecular weight of 359.84 g/mol . This compound is characterized by the presence of three bromine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5,6-tribromopyridin-3-yl ether typically involves the bromination of a pyridine derivative followed by etherification. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific temperature conditions to achieve selective bromination at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of ethyl 2,5,6-tribromopyridin-3-yl ether may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2,3,6-Tribromo-5-ethoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of ethyl 2,5,6-tribromopyridin-3-yl ether include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of ethyl 2,5,6-tribromopyridin-3-yl ether depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound .
科学研究应用
2,3,6-Tribromo-5-ethoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2,5,6-tribromopyridin-3-yl ether involves its interaction with specific molecular targets and pathways. The presence of bromine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, leading to its biological effects.
相似化合物的比较
2,3,6-Tribromo-5-ethoxypyridine can be compared with other brominated pyridine derivatives, such as:
- 2,3,5-Tribromopyridine
- 2,4,6-Tribromopyridine
- 2,5-Dibromopyridine
These compounds share similar structural features but differ in the position and number of bromine atoms, which can influence their chemical properties and reactivity. This compound is unique due to its specific substitution pattern and the presence of an ethoxy group, which can affect its solubility and reactivity .
属性
分子式 |
C7H6Br3NO |
|---|---|
分子量 |
359.84 g/mol |
IUPAC 名称 |
2,3,6-tribromo-5-ethoxypyridine |
InChI |
InChI=1S/C7H6Br3NO/c1-2-12-5-3-4(8)6(9)11-7(5)10/h3H,2H2,1H3 |
InChI 键 |
SIQNZMWJOBUXBY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(N=C1Br)Br)Br |
规范 SMILES |
CCOC1=CC(=C(N=C1Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


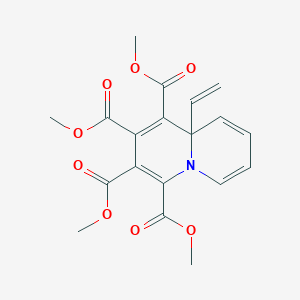
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)
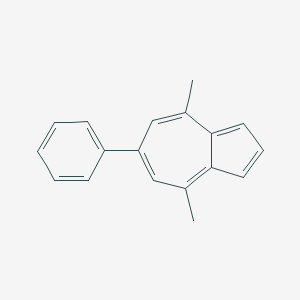
![9-methoxypyrido[1,2-a]quinolinium](/img/structure/B289753.png)
![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)
![2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)
![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)
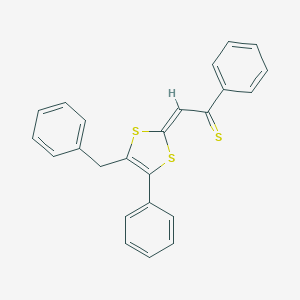
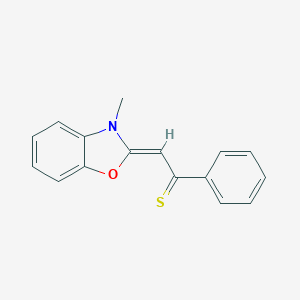
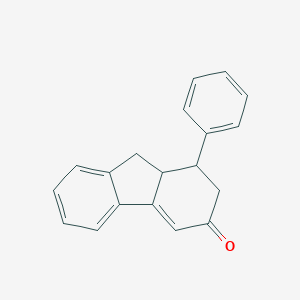
![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)
